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molecular formula C10H9FN2O B1645659 5-Fluoro-1-isopropenyl-1,3-dihydro-benzoimidazol-2-one

5-Fluoro-1-isopropenyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1645659
M. Wt: 192.19 g/mol
InChI Key: ZYPGCXIKOYDKAL-UHFFFAOYSA-N
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Patent
US06506738B1

Procedure details

A mixture of 3-fluorobenzenediamine (6.3 g, 50.0 mmol) and ethyl acetoacetate (6.50 g, 50.0 mmol) and DBU (0.76 g, 5.0 mmol) in p-xylene (50 mL) was heated to reflux for 2 h. Water formed during reaction was removed with a Dean-Stark trap. After cooling, the solvent was removed in vacuo. The residue was purified by flash chromatography (gradient, hexanes:EtOAc 4:1 to 1:1) to give 0.76 mg (8%) of 5-fluoro-1-isopropenyl-1,3-dihydro-benzoimidazol-2-one, 261 and 1.10 (11%) of 6-fluoro-1-isopropenyl-1,3-dihydro-benzoimidazol-2-one 262 as white solids.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1]C1C=CC=C(N)C=1N.[C:10](OCC)(=O)[CH2:11][C:12]([CH3:14])=O.C1CC[N:27]2[C:22](=[N:23]C[CH2:25][CH2:26]2)CC1.[OH2:30].CC1C=C[C:35]([CH3:38])=[CH:36]C=1>>[F:1][C:10]1[CH:11]=[CH:12][C:14]2[N:23]([C:35]([CH3:38])=[CH2:36])[C:22](=[O:30])[NH:27][C:26]=2[CH:25]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)N)N
Name
Quantity
6.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.76 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
50 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (gradient, hexanes:EtOAc 4:1 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N(C(N2)=O)C(=C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 mg
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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